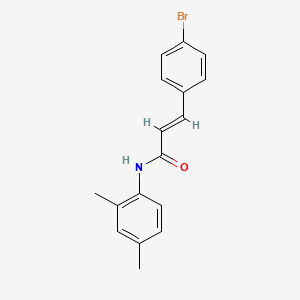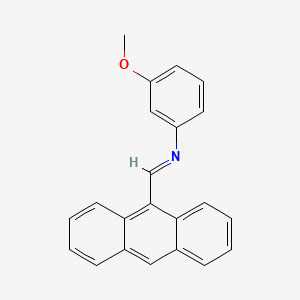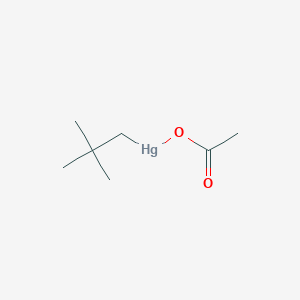
(2,2-Dimethylpropyl)mercuri acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dimethylpropyl)mercuri acetate is an organomercury compound with the chemical formula C7H14HgO2 It is a derivative of mercury, where the mercury atom is bonded to an acetate group and a 2,2-dimethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)mercuri acetate typically involves the reaction of 2,2-dimethylpropyl halides with mercuric acetate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The general reaction can be represented as follows:
2,2-Dimethylpropyl halide+Mercuric acetate→(2,2-Dimethylpropyl)mercuri acetate+Halide ion
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity.
化学反应分析
Types of Reactions
(2,2-Dimethylpropyl)mercuri acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetate group can be replaced by other nucleophiles.
Reduction Reactions: The mercury center can be reduced to elemental mercury or other lower oxidation states.
Oxidation Reactions: The compound can be oxidized to form different mercury-containing species.
Common Reagents and Conditions
Substitution: Common reagents include halides, thiols, and amines.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol can yield a thiolate mercury compound, while reduction with NaBH4 can produce elemental mercury.
科学研究应用
(2,2-Dimethylpropyl)mercuri acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly in understanding mercury toxicity.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its direct application.
Industry: Utilized in the development of specialized materials and chemical processes.
作用机制
The mechanism of action of (2,2-Dimethylpropyl)mercuri acetate involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition of their function. This interaction disrupts cellular processes and can result in toxicity.
相似化合物的比较
Similar Compounds
Phenylmercuric acetate: Another organomercury compound with similar reactivity but different substituents.
Mercury(II) acetate: Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.
(2,2-Diphenyl-2-hydroxyethyl)mercuri acetate: Contains a more complex organic group, affecting its reactivity and applications.
Uniqueness
(2,2-Dimethylpropyl)mercuri acetate is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of the 2,2-dimethylpropyl group provides steric hindrance, affecting how the compound interacts with other molecules and reagents.
属性
CAS 编号 |
36215-11-9 |
|---|---|
分子式 |
C7H14HgO2 |
分子量 |
330.78 g/mol |
IUPAC 名称 |
acetyloxy(2,2-dimethylpropyl)mercury |
InChI |
InChI=1S/C5H11.C2H4O2.Hg/c1-5(2,3)4;1-2(3)4;/h1H2,2-4H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI 键 |
QXZASPRKFQPULE-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)O[Hg]CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



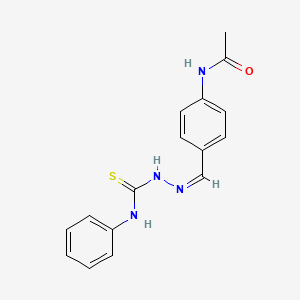
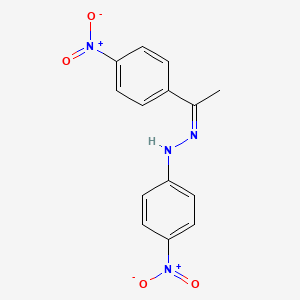
![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

